Cas no 923569-28-2 (Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, 1,1-dimethylethyl ester, (1S)-)

The compound (1S)-1-hydroxy-2-oxo-cyclopentanecarboxylic acid 1,1-dimethylethyl ester is a chiral cyclopentane derivative with potential applications in asymmetric synthesis and pharmaceutical intermediates. Its stereospecific (1S) configuration ensures high enantioselectivity, making it valuable for producing optically active compounds. The tert-butyl ester group enhances stability, facilitating handling and storage under standard conditions. The presence of both hydroxyl and oxo functionalities provides versatile reactivity for further derivatization, such as oxidation or nucleophilic addition. This compound is particularly useful in fine chemical synthesis, where precise control over molecular architecture is critical. Its well-defined structure and functional group compatibility make it a reliable building block for complex organic frameworks.
Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, 1,1-dimethylethyl ester, (1S)- structure
923569-28-2 structure
Product name:Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, 1,1-dimethylethyl ester, (1S)-
CAS No:923569-28-2
MF:C10H16O4
MW:200.231643676758
MDL:MFCD32660700
CID:753298

Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, 1,1-dimethylethyl ester, (1S)- Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, 1,1-dimethylethyl ester,(1S)-
    • Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, 1,1-dimethylethyl ester, (1S)-
    • MDL: MFCD32660700
    • Inchi: 1S/C10H16O4/c1-9(2,3)14-8(12)10(13)6-4-5-7(10)11/h13H,4-6H2,1-3H3/t10-/m0/s1
    • InChI Key: VIJMSAOJQPQRFZ-JTQLQIEISA-N
    • SMILES: [C@]1(O)(C(OC(C)(C)C)=O)CCCC1=O

Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, 1,1-dimethylethyl ester, (1S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
AstaTech
AT10830-0.1/G
TERT-BUTYL (S)-1-HYDROXY-2-OXOCYCLOPENTANE-1-CARBOXYLATE
923569-28-2 95%
0.1g
$495 2023-09-19
AstaTech
AT10830-0.25/G
TERT-BUTYL (S)-1-HYDROXY-2-OXOCYCLOPENTANE-1-CARBOXYLATE
923569-28-2 95%
0.25g
$989 2023-09-19

Additional information on Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, 1,1-dimethylethyl ester, (1S)-

Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, 1,1-dimethylethyl ester, (1S)- (CAS No. 923569-28-2): A Comprehensive Overview

Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, 1,1-dimethylethyl ester, (1S)-, identified by its CAS number 923569-28-2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, belonging to the class of esters, exhibits a unique structural configuration that makes it a valuable candidate for various chemical and biological applications. The presence of both a hydroxy group and a keto group in its structure, along with the stereospecificity indicated by the (1S) configuration, contributes to its diverse reactivity and potential utility.

The compound's structure consists of a cyclopentane ring substituted with a carboxylic acid ester at the 1-position and a hydroxy group at the 2-position, further modified by a tert-butyl group at the 1-position. This specific arrangement imparts distinct chemical properties that have garnered attention from researchers exploring novel synthetic pathways and pharmacological targets.

In recent years, there has been growing interest in the development of chiral compounds for pharmaceutical applications. The stereochemistry of Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, 1,1-dimethylethyl ester, (1S)- makes it an attractive candidate for studying the impact of molecular handedness on biological activity. Studies have shown that enantiomers can exhibit significantly different pharmacological effects, making the precise control of stereochemistry crucial in drug design.

One of the most compelling aspects of this compound is its potential as a building block in the synthesis of more complex molecules. The cyclopentane core is a common motif in many natural products and pharmaceuticals, and its modification with functional groups such as hydroxyl and keto moieties provides opportunities for further derivatization. Researchers have been exploring various synthetic routes to incorporate this compound into larger molecular frameworks, with applications ranging from agrochemicals to medicinal chemistry.

Recent advancements in computational chemistry have enabled more accurate predictions of the properties and reactivity of complex molecules like Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, 1,1-dimethylethyl ester, (1S)-. Molecular modeling studies have provided insights into its interaction with biological targets, helping to rationalize its potential pharmacological effects. These studies often involve the use of high-performance computing resources to simulate molecular interactions at an atomic level, which is crucial for understanding the mechanisms by which drugs exert their effects.

The compound's unique structural features also make it a valuable tool for mechanistic studies in organic chemistry. The presence of both reactive sites—the hydroxyl group and the keto group—allows for diverse transformations that can be studied under various conditions. Researchers have been particularly interested in exploring catalytic methods that can selectively modify one or both functional groups without affecting the rest of the molecule. Such selectivity is essential for achieving high yields and purity in synthetic processes.

In addition to its synthetic utility, Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, 1,1-dimethylethyl ester, (1S)- has shown promise as an intermediate in the development of novel therapeutic agents. Its structural motifs are found in several biologically active compounds, suggesting that it could serve as a precursor for drugs targeting specific diseases. For instance, derivatives of this compound have been investigated for their potential anti-inflammatory and analgesic properties. The ability to modify its structure while retaining key functional groups offers a flexible platform for drug discovery efforts.

The synthesis of enantiomerically pure compounds like Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, 1,1-dimethylethyl ester, (1S)- remains a challenge due to the need for highly selective reactions. However, recent developments in asymmetric catalysis have made it possible to achieve high enantiomeric excesses under mild conditions. These advances have not only improved access to chiral compounds but also reduced the environmental impact of their synthesis by minimizing waste and energy consumption.

The role of this compound in medicinal chemistry is further underscored by its potential as a scaffold for drug design. By systematically varying substituents on the cyclopentane ring or introducing additional functional groups, researchers can generate libraries of derivatives with tailored properties. High-throughput screening techniques combined with computational modeling have accelerated this process by allowing rapid evaluation of large numbers of compounds.

Future research directions may explore new synthetic methodologies that leverage the unique reactivity of Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, 1,1-dimethylethyl ester, (1S)-. For instance, photochemical reactions could offer novel ways to introduce functional groups or alter stereochemistry without traditional thermal methods. Additionally, green chemistry principles may guide efforts to develop more sustainable synthetic routes that reduce reliance on hazardous reagents and solvents.

In conclusion,Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, 1,1-dimethylethyl ester, (1S)- represents a fascinating compound with broad applications in organic synthesis and pharmaceutical research. Its unique structural features make it a valuable building block for developing new drugs and materials. As our understanding of molecular interactions continues to grow through computational and experimental studies,CAS No. 923569-28-2 will undoubtedly play an important role in advancing chemical innovation across multiple disciplines.

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